1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

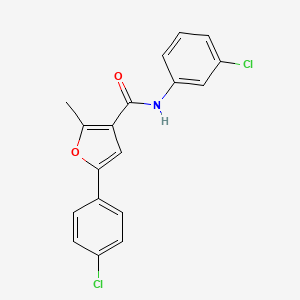

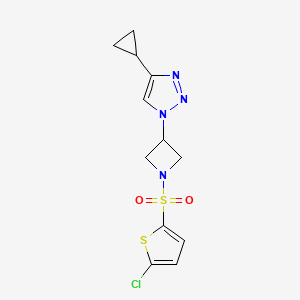

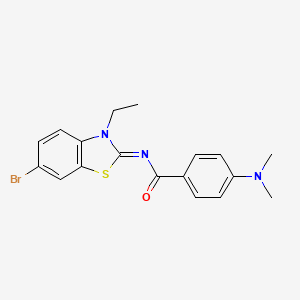

1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as SKF-38393 and is a selective agonist of dopamine D1 receptors.

Applications De Recherche Scientifique

Nature of Urea-Fluoride Interaction

- Research Focus : Investigated the interaction of ureas like 1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea with fluoride ions, showing urea deprotonation due to HF2- formation (Boiocchi et al., 2004).

Serotonin Reuptake Inhibitors

- Research Focus : Explored the potential of unsymmetrical ureas, including derivatives of indole, as serotonin reuptake inhibitors with applications in antidepressant therapies (Matzen et al., 2000).

Gold-Catalyzed Cascade Reaction

- Research Focus : Described the synthesis of polycyclic indole skeletons using gold-catalyzed reactions involving urea-substituted compounds (Wang et al., 2014).

Inhibitor of Fibroblast Growth Factor Receptor

- Research Focus : Investigated N-aryl-N'-pyrimidin-4-yl ureas as potent inhibitors of the fibroblast growth factor receptor, with potential implications in cancer treatment (Guagnano et al., 2011).

Ag-Catalyzed Intramolecular Diamination

- Research Focus : Explored the synthesis of fused indole-cyclic urea derivatives through Ag-catalyzed intramolecular diamination, contributing to the field of organic synthesis (Rajesh et al., 2017).

Urease – Nickel Nanoelectrode Sensor

- Research Focus : Discussed the use of urease and nickel nanoelectrodes in electrochemical sensors, providing insights into biosensor technology (Hubálek et al., 2007).

Cytokinin-like Activity and Rooting Enhancement

- Research Focus : Investigated urea derivatives, including those related to indole, for their effects on plant growth and development (Ricci & Bertoletti, 2009).

Crystal Structure Analysis

- Research Focus : Analyzed the crystal structure of indole-urea compounds, contributing to the understanding of their molecular configurations (Saharin et al., 2008).

Urea-Functionalized Metal-Organic Framework

- Research Focus : Developed a urea-functionalized metal-organic framework for catalytic applications, showcasing the versatility of urea derivatives in catalysis (Das et al., 2019).

Molecular Rearrangement

- Research Focus : Explored the molecular rearrangement of indole-urea compounds, contributing to the field of organic chemistry and molecular synthesis (Klásek et al., 2007).

Serotonin 5-HT2 Antagonists

- Research Focus : Investigated the use of indole-urea derivatives as serotonin 5-HT2 antagonists with potential implications in neuroscience and pharmacology (Perregaard et al., 1992).

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c22-18(19-12-6-9-14-7-2-1-3-8-14)21-17-13-20-16-11-5-4-10-15(16)17/h1-5,7-8,10-11,13,20H,6,9,12H2,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHAXDSYXCVMDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![4-Fluoro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2730905.png)

![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2730907.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)

![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)